molecular formula C13H15N3O B7566778 2-[Benzyl(pyrazin-2-yl)amino]ethan-1-ol

2-[Benzyl(pyrazin-2-yl)amino]ethan-1-ol

Cat. No.: B7566778
M. Wt: 229.28 g/mol
InChI Key: LKMQBHIRXOUXOH-UHFFFAOYSA-N
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Description

2-[Benzyl(pyrazin-2-yl)amino]ethan-1-ol is an ethanolamine derivative featuring a benzyl group and a pyrazin-2-yl substituent.

Properties

IUPAC Name

2-[benzyl(pyrazin-2-yl)amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c17-9-8-16(13-10-14-6-7-15-13)11-12-4-2-1-3-5-12/h1-7,10,17H,8-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMQBHIRXOUXOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCO)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[Benzyl(pyrazin-2-yl)amino]ethan-1-ol typically involves the reaction of benzylamine with pyrazine-2-carboxylic acid, followed by reduction and subsequent reaction with ethylene oxide. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the process.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, ethanol or methanol as solvents.

    Substitution: Sodium hydride, potassium tert-butoxide, dimethyl sulfoxide as solvent.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-[Benzyl(pyrazin-2-yl)amino]ethan-1-ol exerts its effects is primarily through its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and pyrazinyl groups can facilitate binding to these targets, leading to inhibition or activation of biological pathways. The ethan-1-ol group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The pyrazine ring in the target compound contrasts with the quinoline in HCQ and the benzodioxole in pyrazoline derivatives , affecting electronic properties and bioavailability.

Synthetic Strategies: Reductive amination (e.g., YTK-A76, 39.1% yield ) is common for ethanolamine derivatives, while HCQ employs quinoline-amine coupling for industrial-scale production . Acid-catalyzed methods (e.g., Compound 22f, 68% yield ) highlight alternative pathways for N-alkylation.

Crystallographic and Structural Insights

  • Pyrazine-containing compounds (e.g., benzyl dithiocarbazate ) often form stable crystals due to π-π stacking and hydrogen bonding, which could aid in structural elucidation of the target compound using SHELX programs .
  • The ethanolamine chain in analogs like YTK-A76 and HCQ adopts flexible conformations, critical for receptor interactions.

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